molecular formula C21H22N2O2 B12135688 2'-(3-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(3-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12135688
M. Wt: 334.4 g/mol
InChI Key: LUTUIERBGPSTFI-UHFFFAOYSA-N
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Description

This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclopentane and benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(3-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a pyrazole intermediate, followed by its reaction with a benzoxazine derivative. The final step involves the spirocyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2’-(3-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2’-(3-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(3-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-Phenyl-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

2’-(3-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its spiro-connected ring system and the presence of a methoxyphenyl group

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H22N2O2/c1-24-16-8-6-7-15(13-16)18-14-19-17-9-2-3-10-20(17)25-21(23(19)22-18)11-4-5-12-21/h2-3,6-10,13,19H,4-5,11-12,14H2,1H3

InChI Key

LUTUIERBGPSTFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCCC5

Origin of Product

United States

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